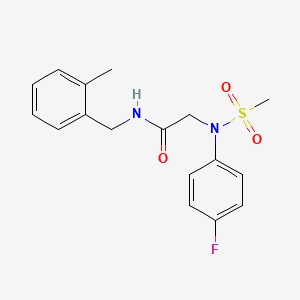
N~2~-(4-fluorophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide
Übersicht
Beschreibung
N~2~-(4-fluorophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide, also known as Compound A, is a potent and selective inhibitor of the protein-protein interaction between bromodomain and extra-terminal domain (BET) family proteins and acetylated histones. BET proteins are epigenetic readers that regulate gene expression and have been implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease. Compound A has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Wirkmechanismus
N~2~-(4-fluorophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide A binds to the bromodomain of BET proteins and prevents their interaction with acetylated histones, thereby inhibiting the recruitment of transcriptional co-activators and the expression of target genes. This mechanism of action is similar to other BET inhibitors, such as JQ1 and I-BET151.
Biochemical and Physiological Effects:
This compound A has been shown to have potent inhibitory activity against BET proteins, with IC50 values in the low nanomolar range. It has also been shown to be selective for BET proteins over other bromodomain-containing proteins.
In preclinical models, this compound A has been shown to have anti-tumor, anti-inflammatory, and anti-atherosclerotic effects. It has also been shown to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N~2~-(4-fluorophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide A is its potency and selectivity for BET proteins, which makes it a useful tool for studying the role of BET proteins in disease. However, one limitation is that it is a relatively new compound and has not yet been extensively studied in vivo. Additionally, its mechanism of action is similar to other BET inhibitors, which may limit its usefulness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on N~2~-(4-fluorophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide A. One area of interest is its potential as a therapeutic agent for cancer, inflammation, and cardiovascular disease. Preclinical studies have shown promising results, but further studies are needed to determine its safety and efficacy in humans.
Another area of interest is its use as a tool for studying the role of BET proteins in disease. This compound A's potency and selectivity make it a useful tool for studying the downstream effects of BET inhibition.
Finally, there is potential for the development of new compounds based on the structure of this compound A. Modifications to the structure may lead to compounds with improved potency, selectivity, and pharmacokinetic properties.
In conclusion, this compound A is a promising new compound with potent inhibitory activity against BET proteins. Its mechanism of action, biochemical and physiological effects, and potential future directions make it an interesting topic for scientific research.
Wissenschaftliche Forschungsanwendungen
N~2~-(4-fluorophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide A has been extensively studied in preclinical models of cancer, inflammation, and cardiovascular disease. In cancer, BET proteins have been shown to play a critical role in the regulation of oncogene expression, and inhibition of BET proteins has been shown to have anti-tumor effects. This compound A has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer (2, 3, 4).
In inflammation, BET proteins have been shown to regulate the expression of pro-inflammatory genes, and inhibition of BET proteins has been shown to have anti-inflammatory effects. This compound A has been shown to reduce inflammation in various models, including lipopolysaccharide-induced acute lung injury and collagen-induced arthritis (5, 6).
In cardiovascular disease, BET proteins have been shown to regulate the expression of genes involved in vascular inflammation and atherosclerosis. This compound A has been shown to reduce atherosclerotic plaque formation in mouse models of atherosclerosis (7).
Eigenschaften
IUPAC Name |
2-(4-fluoro-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-13-5-3-4-6-14(13)11-19-17(21)12-20(24(2,22)23)16-9-7-15(18)8-10-16/h3-10H,11-12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHCEJCTGDWQRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3930077.png)
![3-iodo-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3930090.png)
![ethyl 1-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B3930091.png)
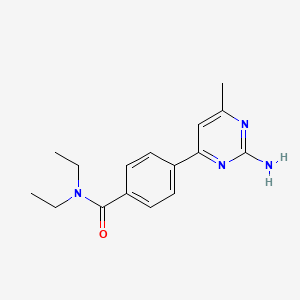

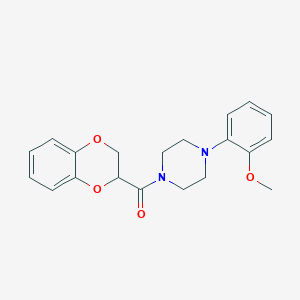
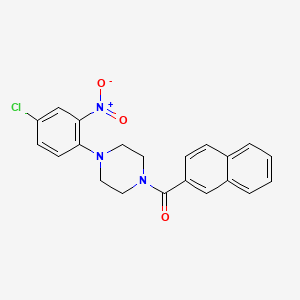
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3930128.png)
![11-(4-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3930133.png)
![N~2~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3930140.png)
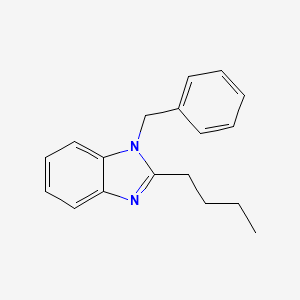
![3-bromo-4-methoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3930145.png)
![N-(4-methoxyphenyl)-4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-3-nitrobenzenesulfonamide](/img/structure/B3930148.png)
![1,1'-(1,4-phenylene)bis{3-[(cyclohexylmethyl)amino]-2,5-pyrrolidinedione}](/img/structure/B3930166.png)